2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused imidazole and benzothiazole rings, with a nitrophenyl group attached at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been reported to target tyrosine kinase , and the epidermal growth factor receptor (EGFR) . These targets play a crucial role in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
It is suggested that similar compounds act by competing with atp for binding at the catalytic domain of tyrosine kinase . This interaction can lead to changes in cell signaling pathways, potentially inhibiting cell growth and proliferation.
Biochemical Pathways
Similar compounds have been reported to influence the egfr signal transduction pathway , which can stimulate several signal transduction cascades, leading to cell proliferation and DNA synthesis .
Result of Action
Similar compounds have been reported to exhibit considerable in vitro anticancer activity against certain cell lines . They have also been reported to enhance DNA fragmentation, thereby acting as effective derivatives for certain types of cancer .
Action Environment
The effectiveness of similar compounds has been reported to be enhanced when combined with certain types of radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a polar aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]benzothiazole derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
- 2-(4-Bromophenyl)imidazo[2,1-b][1,3]benzothiazole
- 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 3-nitrophenyl group may confer distinct electronic and steric properties compared to its 4-substituted analogs, potentially leading to different biological effects and applications .
Properties
IUPAC Name |
2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-18(20)11-5-3-4-10(8-11)12-9-17-13-6-1-2-7-14(13)21-15(17)16-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTCLFXGLBVBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79889-59-1 |
Source
|
Record name | 2-(3-NITROPHENYL)IMIDAZO(2,1-B)(1,3)BENZOTHIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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